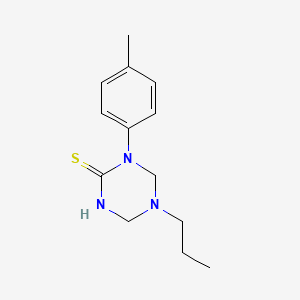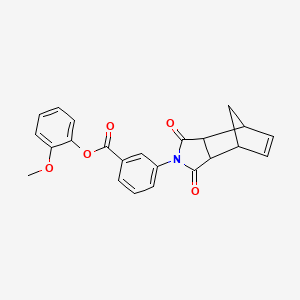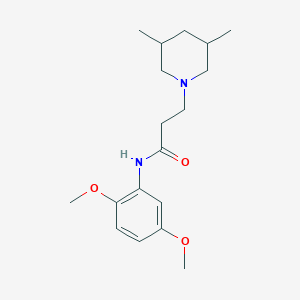![molecular formula C22H21ClFN9O3 B11593064 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-{2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene]-5-[(dimethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11593064.png)
1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-{2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene]-5-[(dimethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-{2-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-5-[(DIMETHYLAMINO)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE is a complex organic compound that features multiple functional groups, including an oxadiazole ring, a triazole ring, and various substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-{2-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-5-[(DIMETHYLAMINO)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE typically involves multi-step organic synthesis. Key steps may include:
- Formation of the oxadiazole ring through cyclization reactions.
- Introduction of the triazole ring via azide-alkyne cycloaddition (click chemistry).
- Functionalization of the aromatic rings with chloro and fluoro substituents.
- Condensation reactions to form the hydrazide linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Potential oxidation of the amino group or other functional groups.
Reduction: Reduction of the nitro or azide groups if present.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like sodium borohydride (NaBH4) or hydrogen gas (H2) with a catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used, but could include various substituted derivatives of the original compound.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, anticancer, or other pharmacological activities.
Medicine
In medicinal chemistry, this compound could be explored for drug development, particularly if it shows activity against specific biological targets.
Industry
In industry, it might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
作用機序
The mechanism of action of this compound would depend on its specific biological or chemical context. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions or chemical modifications.
類似化合物との比較
Similar Compounds
- **1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-{2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-5-[(DIMETHYLAMINO)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE
- **1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-{2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-5-[(DIMETHYLAMINO)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE
Uniqueness
The uniqueness of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-{2-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-5-[(DIMETHYLAMINO)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE lies in its specific combination of functional groups and substituents, which may confer unique chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C22H21ClFN9O3 |
|---|---|
分子量 |
513.9 g/mol |
IUPAC名 |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[2-[(2-chloro-6-fluorophenyl)methoxy]phenyl]methylideneamino]-5-[(dimethylamino)methyl]triazole-4-carboxamide |
InChI |
InChI=1S/C22H21ClFN9O3/c1-32(2)11-17-19(27-31-33(17)21-20(25)29-36-30-21)22(34)28-26-10-13-6-3-4-9-18(13)35-12-14-15(23)7-5-8-16(14)24/h3-10H,11-12H2,1-2H3,(H2,25,29)(H,28,34)/b26-10+ |
InChIキー |
XCXNTZIZKFTEGW-NSKAYECMSA-N |
異性体SMILES |
CN(C)CC1=C(N=NN1C2=NON=C2N)C(=O)N/N=C/C3=CC=CC=C3OCC4=C(C=CC=C4Cl)F |
正規SMILES |
CN(C)CC1=C(N=NN1C2=NON=C2N)C(=O)NN=CC3=CC=CC=C3OCC4=C(C=CC=C4Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (4Z)-4-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylidene}-1-ethyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11592990.png)
![methyl (4Z)-4-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11592994.png)
![4-{(Z)-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B11593001.png)
![(5Z)-3-cyclohexyl-5-{4-[(4-methylbenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one](/img/structure/B11593004.png)




![Ethyl 4-({[2-(1,3-benzodioxol-5-yl)quinolin-4-yl]carbonyl}amino)benzoate](/img/structure/B11593012.png)

![2-{[3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B11593021.png)
![6-amino-8-{2-[(3-fluorobenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B11593022.png)
![4-tert-butyl-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide](/img/structure/B11593024.png)
![(5Z)-2-(3,4-dimethoxyphenyl)-5-(4-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11593029.png)
